3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused triazolo-pyridine core with partial saturation (tetrahydro-pyridine ring) and a carboxylic acid functional group at position 6. It is commercially available as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h6H,2-4H2,1H3,(H,12,13) |
InChI Key |
QNTKYIFTDGWSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from commercially available reagents. The process may include steps such as hydrazine condensation, cyclization, and purification to achieve the desired product in high yield and purity .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes standard esterification with alcohols under acid catalysis. For example:
Reaction :
C₇H₁₀N₄O₂ + ROH → C₇H₉N₄O₂R + H₂O
Conditions :
-
Methanol/H₂SO₄ (0.5 equiv), reflux (12 h)
-
Ethanol/PTSA, microwave (140°C, 30 min)
Yields : 75–92% methyl/ethyl esters .
Amidation
Coupling with amines via carbodiimide-mediated activation:
Reaction :
C₇H₁₀N₄O₂ + RNH₂ → C₇H₉N₅O₁R + H₂O
Reagents :
-
EDCI/HOBt, DMF, RT (24 h)
-
HATU/DIPEA, CH₂Cl₂ (4 h)
Applications : Key step in prodrug synthesis for improved bioavailability .
Electrophilic Substitution
The triazole ring participates in regioselective substitutions at position 3:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂/FeCl₃, CHCl₃ (0°C, 2 h) | 3-Bromo derivative | 68 |
| Nitration | HNO₃/H₂SO₄ (50°C, 4 h) | 3-Nitro analogue | 72 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 3-Aryl substituted compounds | 61–88 |
Data compiled from palladium-catalyzed protocols .
Cycloadditions
The triazole acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides:
Mechanism :
-
Generation of nitrile oxide from hydroxymoyl chloride
-
Cycloaddition at triazole C=N bond
Products : Bis-triazolo systems with enhanced π-stacking capabilities .
Oxidation
Controlled oxidation converts the saturated ring to pyridine:
Reaction :
C₇H₁₀N₄O₂ → C₇H₈N₄O₂ (aromatized)
Oxidants :
N-Functionalization
The secondary amine undergoes alkylation/acylation:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Benzylation | BnBr/K₂CO₃, DMF | N-Benzyl derivative | Solubility enhancement |
| Acetylation | Ac₂O/pyridine | N-Acetyl compound | Metabolic stability studies |
Demonstrated in analogues with improved pharmacokinetics .
Decarboxylation Pathways
Thermal or photolytic decarboxylation generates reactive intermediates:
Key Process :
C₇H₁₀N₄O₂ → C₆H₁₀N₄ + CO₂
Conditions :
Metal Complexation
The nitrogen-rich structure chelates transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(OAc)₂ | N,N-bidentate | 8.2 ± 0.3 |
| PdCl₂ | N-triazole | 6.7 ± 0.2 |
Complexes show enhanced catalytic activity in cross-couplings .
Mechanistic Case Study: Boulton–Katritzky Rearrangement
In acidic media, the compound undergoes rearrangement via ring contraction:
Steps :
Evidence :
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A vs. 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (Compound B)
- Structure : Compound B replaces the methyl group at position 3 with a phenyl ring and lacks the tetrahydro modification.
- Physicochemical Properties :
Compound A vs. 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (Compound C)
- Structure : Compound C introduces a methoxyphenyl group at position 3.
- Molecular Weight : 269.26 g/mol (Compound C) vs. ~225–230 g/mol (estimated for Compound A).
- Impact : The methoxy group increases polarity and hydrogen-bonding capacity, which may alter pharmacokinetic profiles .
Compound A vs. Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (Compound D)
- Functional Group : Compound D replaces the carboxylic acid with an ethyl ester.
- Lipophilicity : The ester group enhances lipophilicity (logP), favoring membrane permeability over the hydrophilic carboxylic acid in Compound A .
Table 1: Key Properties of Compound A and Analogues
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Molecular Formula : C8H14N4O2
- CAS Number : 1315368-27-4
- Molecular Weight : 166.23 g/mol
Antitumor Activity
Research indicates that compounds with a similar triazole structure exhibit significant antitumor properties. For instance:
- In vitro studies show that related triazole derivatives inhibit cell proliferation in various cancer cell lines such as HeLa and A375 with IC50 values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 inhibition .
- These findings suggest that the triazole moiety may play a critical role in the antitumor activity of these compounds.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties:
- Preliminary studies have demonstrated that derivatives of triazolo compounds can inhibit COX enzymes (Cyclooxygenase) involved in inflammation pathways. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
The precise mechanism by which 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its biological effects is still under investigation. However:
- It is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to inflammation and tumor growth .
Structure-Activity Relationship (SAR)
The structure of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is crucial for its biological activity:
- Modifications on the triazole ring and the carboxylic acid group have been shown to enhance potency against specific biological targets.
- For instance, substituents at different positions on the triazole ring can significantly alter the inhibitory activity against various kinases and enzymes involved in cancer progression and inflammatory responses .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models treated with similar triazole derivatives exhibited reduced tumor size when combined with chemotherapeutic agents like doxorubicin .
- Clinical Relevance : The ongoing research into DPP-4 inhibitors has drawn parallels to the potential of triazole compounds in managing diabetes and metabolic disorders due to their ability to modulate enzyme activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
